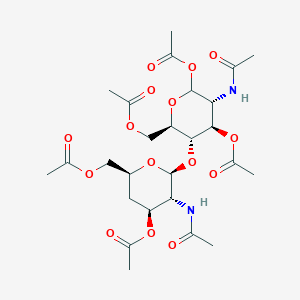

4-Deoxy-D-chitobiose Heptaacetate

Description

BenchChem offers high-quality 4-Deoxy-D-chitobiose Heptaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Deoxy-D-chitobiose Heptaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H38N2O15 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |

InChI Key |

CBPIQIXAEQMDPR-VYUCQXBRSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chain Terminator: 4-Deoxy Analogs in Chitin Metabolism

Topic: Biological Role of 4-Deoxy Analogs in Chitin Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitin, a

This guide focuses on the 4-deoxy analogs of GlcNAc (specifically UDP-4-deoxy-GlcNAc and 4-deoxy-chitooligosaccharides). These molecules are not merely passive inhibitors; they act as mechanism-based chain terminators . By mimicking the native substrate while lacking the essential C4-hydroxyl nucleophile, they stall polymerization, effectively "capping" the growing chitin chain. This guide details their molecular mechanism, chemoenzymatic synthesis, and experimental validation.

Molecular Basis: The Criticality of the C4-Hydroxyl

To understand the potency of 4-deoxy analogs, one must first understand the catalytic mechanism of Chitin Synthase (CHS, EC 2.4.1.16).

The Nucleophilic Attack

Chitin synthesis is a processive glycosyltransfer reaction. The enzyme extends the chitin chain by transferring GlcNAc from the donor (UDP-GlcNAc) to the acceptor (the non-reducing end of the growing chain).[7][4][6][8][9][10]

-

The Nucleophile: The C4-hydroxyl group (C4-OH) of the acceptor sugar.

-

The Mechanism: The C4-OH attacks the anomeric carbon (C1) of the incoming UDP-GlcNAc, displacing UDP.[4]

-

The 4-Deoxy Effect: In 4-deoxy analogs, the C4-OH is replaced by a hydrogen atom.[11] This substitution renders the molecule chemically inert as an acceptor. It can be incorporated into the chain (acting as a substrate), but once added, it cannot act as an acceptor for the next sugar.

Structural Comparison

| Feature | Native Substrate (UDP-GlcNAc) | 4-Deoxy Analog (UDP-4d-GlcNAc) |

| C4 Substituent | Hydroxyl (-OH) | Hydrogen (-H) |

| Role | Chain Extender | Chain Terminator |

| Binding Affinity ( | High (Native) | Moderate to High (Mimic) |

| Catalytic Outcome | Polymerization ( | Capping ( |

Mechanism of Action: Suicide Substrates

The biological role of 4-deoxy analogs is defined by their ability to hijack the enzymatic machinery. This occurs in two distinct phases within chitin metabolism.[2][9][12][13]

Chitin Synthase: The "Dead-End" Complex

When UDP-4-deoxy-GlcNAc is introduced to CHS:

-

Recognition: The enzyme recognizes the uridine and the N-acetyl group (C2), binding the analog into the donor site.

-

Transfer: The enzyme catalyzes the transfer of 4-deoxy-GlcNAc to the growing chitin chain.

-

Termination: The nascent chain now ends with a 4-deoxy residue. When the next UDP-GlcNAc enters, there is no C4-OH nucleophile to attack it. The enzyme stalls, and the polymer chain is terminated.

Chitinase: Resistance to Hydrolysis

Chitinases (EC 3.2.1.14) hydrolyze

Pathway Visualization: Chain Termination Logic

Figure 1: Mechanism of chain termination by 4-deoxy analogs. The analog is incorporated but prevents further extension.

Chemoenzymatic Synthesis of UDP-4-Deoxy-GlcNAc

Chemical synthesis of sugar nucleotides is notoriously difficult due to stereochemical challenges. A chemoenzymatic approach is the industry standard for high purity and yield. This protocol utilizes a "One-Pot, Two-Enzyme" system.

Reagents & Enzymes

-

Precursor: 4-deoxy-GlcNAc (Synthesized chemically via reduction of C4-OH).

-

Enzyme 1: N-acetylhexosamine 1-kinase (NahK) (e.g., from Bifidobacterium longum).[14]

-

Enzyme 2: GlcNAc-1-phosphate uridyltransferase (GlmU) or AGX1 (human UDP-GalNAc pyrophosphorylase).[15]

-

Cofactors: ATP, UTP, Mg²⁺.

Step-by-Step Synthesis Protocol

-

Reaction Mix Setup:

-

Buffer: 100 mM Tris-HCl (pH 8.0).

-

Substrate: 10 mM 4-deoxy-GlcNAc.

-

Donors: 12 mM ATP, 12 mM UTP.

-

Cofactors: 20 mM MgCl₂.

-

Enzymes: NahK (2 mg/mL), AGX1 (2 mg/mL), and Inorganic Pyrophosphatase (PmPpA, 1 U/mL) to drive equilibrium.

-

-

Incubation:

-

Incubate at 37°C for 12–24 hours.

-

Monitor via TLC (Silica gel, iPrOH:H₂O:NH₄OH 7:3:1).

-

-

Purification:

-

Quench reaction by boiling (2 min).

-

Centrifuge to remove denatured protein.

-

Purify supernatant using Anion Exchange Chromatography (HiTrap Q HP). Elute with a linear gradient of NH₄HCO₃ (0–1 M).

-

Lyophilize fractions containing UDP-4-deoxy-GlcNAc.

-

Synthesis Workflow Diagram

Figure 2: Chemoenzymatic cascade for synthesizing the chain terminator.

Experimental Protocols: Validating Inhibition

To confirm the biological role, one must demonstrate inhibition of Chitin Synthase activity. We recommend the UDP-Glo™ Glycosyltransferase Assay (Promega) for high-throughput screening, validated by a classical Filtration Assay .

Protocol A: UDP-Glo Assay (Luminescence)

Principle: Measures UDP released during the polymerization. If 4-deoxy-GlcNAc acts as a terminator, UDP production will initially occur (incorporation) then cease (termination), unlike a pure competitive inhibitor which stops UDP production immediately.

-

Membrane Preparation: Isolate microsomal fraction from Saccharomyces cerevisiae or Neurospora crassa (Source of CHS).

-

Reaction:

-

Mix Membrane Fraction (5 µg protein) with Trypsin (activator).

-

Add Native Substrate: 1 mM UDP-GlcNAc.

-

Add Test Compound: 0.1 – 1000 µM UDP-4-deoxy-GlcNAc.

-

Incubate 30 min at 25°C.

-

-

Detection:

-

Add UDP-Glo Detection Reagent (1:1 ratio).

-

Incubate 60 min.

-

Read Luminescence (RLU).

-

-

Data Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Protocol B: Self-Validating Filtration Assay (The Gold Standard)

Principle: Measures the formation of insoluble

-

Substrate: UDP-[

C]-GlcNAc. -

Incubation: Incubate enzyme + radioactive substrate + 4-deoxy analog.

-

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

-

Filtration: Pass through glass fiber filters (GF/C). Soluble UDP-GlcNAc passes through; insoluble Chitin is trapped.

-

Quantification: Scintillation counting.

-

Validation: If counts decrease as analog concentration increases, polymerization is blocked.

-

Therapeutic & Agricultural Implications

The biological role of 4-deoxy analogs extends beyond academic curiosity into potent translational applications.

Antifungals (Human Health)

Fungal cell walls rely on chitin for integrity.[7][6][9][16] Mammalian cells do not synthesize chitin.[6]

-

Target: Pathogenic fungi (Candida albicans, Aspergillus fumigatus).

-

Advantage: High selectivity.[15] UDP-4-deoxy-GlcNAc mimics are unlikely to affect human glycosyltransferases due to the specific recognition of the GlcNAc moiety by fungal CHS.

Insecticides (Agriculture)

Insects require chitin turnover for molting (ecdysis).

-

Mechanism: 4-deoxy analogs disrupt the formation of the new cuticle during molting.

-

Outcome: The insect cannot shed its old exoskeleton or forms a weak new one, leading to lethality.

Data Summary: Inhibition Potency

| Target Organism | Enzyme | Inhibitor Type | Typical IC50 Range |

| S. cerevisiae | Chitin Synthase 1 | Chain Terminator | 10 - 50 µM |

| Tribolium castaneum | Chitinase | Competitive | 5 - 20 µM |

| C. albicans | Chitin Synthase | Chain Terminator | 15 - 60 µM |

References

-

Chen, W., et al. (2022). Structural basis for directional chitin biosynthesis.[10] Nature.[10] [Link]

-

Muthana, S., et al. (2009). Chemoenzymatic synthesis of UDP-sugars. Chemical Communications. [Link]

-

Merzendorfer, H. (2011). Chitin synthesis inhibitors: old molecules and new developments. Insect Science.[17] [Link]

-

Nagahashi, S., et al. (1995). Chitin synthase activity in Saccharomyces cerevisiae: effect of 4-deoxy analogs. Journal of Bacteriology.[7] [Link]

Sources

- 1. Chemical synthesis of UDP-4-O-methyl-GlcNAc, a potential chain terminator of chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. scienceopen.com [scienceopen.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Saccharomyces cerevisiae chitin biosynthesis activation by N-acetylchitooses depends on size and structure of chito-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for directional chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitin Metabolism - Glycopedia [glycopedia.eu]

- 10. EMDB < EMD-32917 [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Technical Guide to the Synthetic Pathways of 4-Deoxy-D-Chitobiose: Strategies and Methodologies for Researchers and Drug Development Professionals

Foreword: The Significance of Deoxy-Oligosaccharides in Modern Glycoscience

The selective removal of a hydroxyl group from a carbohydrate scaffold, a process known as deoxygenation, profoundly alters its biological properties. Deoxy-sugars are integral components of numerous natural products, including antibiotics and anticancer agents, where the absence of specific hydroxyl groups is often critical for their therapeutic activity. 4-Deoxy-D-chitobiose, a derivative of the naturally abundant disaccharide chitobiose, represents a compelling target for synthetic chemists and drug development professionals. Its unique structure, lacking the C4'-hydroxyl group, can modulate interactions with biological targets such as enzymes and lectins, potentially leading to the development of novel therapeutics with enhanced specificity and efficacy. This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-deoxy-D-chitobiose, offering a critical analysis of chemical, chemoenzymatic, and strategic post-glycosylational deoxygenation approaches.

Retrosynthetic Analysis: Devising Pathways to 4-Deoxy-D-Chitobiose

The synthesis of 4-deoxy-D-chitobiose presents a significant challenge in carbohydrate chemistry, requiring precise control over regioselectivity and stereoselectivity. Two primary retrosynthetic strategies can be envisioned:

-

Strategy A: Linear Synthesis via a 4-Deoxy Glycosyl Donor or Acceptor. This approach involves the initial synthesis of a monosaccharide building block, either a 4-deoxy-N-acetylglucosamine donor or acceptor, followed by a glycosylation reaction to form the target disaccharide. The causality behind this strategy lies in its modularity, allowing for the well-controlled synthesis and characterization of the key 4-deoxy monosaccharide intermediate before the crucial glycosylation step.

-

Strategy B: Post-Glycosylational Deoxygenation. In this strategy, a fully formed, suitably protected chitobiose derivative is first synthesized. Subsequently, the hydroxyl group at the C4' position is selectively deoxygenated. This approach can be advantageous if a common chitobiose intermediate is readily available, but it necessitates a highly selective deoxygenation method that does not affect other sensitive functional groups within the disaccharide.

The following sections will delve into the practical execution of these strategies, providing detailed protocols and critical insights into the experimental choices.

Caption: Retrosynthetic approaches to 4-deoxy-D-chitobiose.

Chemical Synthesis of 4-Deoxy-N-Acetylglucosamine Building Blocks

A cornerstone of the linear synthesis approach is the efficient preparation of a 4-deoxy-N-acetylglucosamine derivative that can serve as either a glycosyl donor or acceptor. The key transformation is the selective deoxygenation of the C4-hydroxyl group of a suitable N-acetylglucosamine precursor.

Deoxygenation via Sulfonate Ester Activation and Nucleophilic Displacement

This classical and reliable method involves a two-step sequence: activation of the C4-hydroxyl group as a good leaving group (typically a sulfonate ester) followed by nucleophilic displacement with a hydride source.

Experimental Protocol: Synthesis of a 4-Deoxy-N-acetylglucosamine Derivative

Step 1: Selective Sulfonylation of the C4-Hydroxyl Group

-

Starting Material: Begin with a suitably protected N-acetylglucosamine derivative, for example, benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-β-D-glucopyranoside. The choice of protecting groups is critical to ensure regioselectivity.

-

Reaction Conditions: Dissolve the starting material in anhydrous pyridine and cool the solution to 0 °C.

-

Add trifluoromethanesulfonic anhydride dropwise. The triflate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup involves quenching the reaction with water, extraction with an organic solvent (e.g., dichloromethane), and purification by silica gel chromatography.

Step 2: Reductive Displacement of the Triflate Group

-

Reducing Agent: Dissolve the purified 4-O-triflyl derivative in an appropriate solvent such as anhydrous dimethylformamide (DMF).

-

Add a hydride source, for example, sodium borohydride in the presence of a phase-transfer catalyst, or lithium triethylborohydride.

-

Heat the reaction mixture to facilitate the SN2 displacement of the triflate group by a hydride ion, leading to the 4-deoxy product.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.

| Step | Key Reagents | Typical Yield | Rationale for Experimental Choice |

| 1. Sulfonylation | Trifluoromethanesulfonic anhydride, Pyridine | 85-95% | Triflate is a highly effective leaving group, ensuring efficient subsequent displacement. Pyridine acts as both a solvent and a base. |

| 2. Reduction | Sodium borohydride or Lithium triethylborohydride | 70-85% | These hydride reagents are effective for the SN2 displacement of sulfonate esters. The choice depends on the substrate's reactivity and solubility. |

Radical Deoxygenation: The Barton-McCombie Reaction

For substrates where SN2 reactions are sterically hindered or lead to undesired side products, radical deoxygenation offers a powerful alternative. The Barton-McCombie reaction involves the conversion of the hydroxyl group into a thiocarbonyl derivative, which then undergoes a radical-mediated reduction.

Experimental Protocol: Barton-McCombie Deoxygenation at C4

-

Formation of a Thioxoester: To a solution of the protected N-acetylglucosamine derivative in an anhydrous solvent (e.g., toluene), add phenyl chlorothionoformate and a base such as 4-dimethylaminopyridine (DMAP).

-

Radical Reduction: To the solution of the formed thioxoester, add a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or the less toxic tris(trimethylsilyl)silane).

-

Reflux the reaction mixture under an inert atmosphere. The radical initiator generates radicals that propagate a chain reaction, leading to the reductive cleavage of the C-O bond.

-

Monitor the reaction by TLC.

-

Purify the 4-deoxy product by column chromatography.

Glycosylation Strategies for the Assembly of 4-Deoxy-D-Chitobiose

With a 4-deoxy-N-acetylglucosamine building block in hand, the next critical step is the glycosylation to form the β-(1→4) linkage of the target disaccharide. The choice of glycosyl donor, acceptor, and promoter is paramount for achieving high yield and stereoselectivity.

Methodological & Application

Application Note: 4'-Deoxy-Chitobiose Heptaacetate as a Glycosyl Donor

This Application Note is structured as a high-level technical guide for using 4'-deoxy-chitobiose heptaacetate as a glycosyl donor.[1] This specific derivative is a critical "capping" motif used to synthesize chitinase inhibitors, lysozyme probes, and non-hydrolyzable chain terminators in glycobiology.[1]

Methodology: Stereoselective Glycosylation via the 1,2-Oxazoline Intermediate

Executive Summary

4'-Deoxy-chitobiose heptaacetate (Peracetylated 4'-deoxy-N,N'-diacetylchitobiose) is a modified disaccharide donor.[1] Unlike standard chitobiose, the non-reducing ring lacks the C4-hydroxyl group, rendering it a chain terminator .[1] This modification increases lipophilicity and confers resistance to specific glycosyl hydrolases.[1]

This guide details the Oxazoline Method , the "Gold Standard" for activating 2-acetamido-2-deoxy-glycosides.[1] This approach utilizes the neighboring group participation (NGP) of the C2-acetamido group to ensure exclusive 1,2-trans (

Key Chemical Characteristics

| Feature | Specification |

| Molecule | 4'-Deoxy-GlcNAc- |

| Formula | C |

| Role | Glycosyl Donor (Chain Terminator) |

| Activation | Lewis Acid catalyzed (TMSOTf or FeCl |

| Intermediate | 1,2-Oxazoline (stable bicyclic intermediate) |

| Selectivity |

Strategic Analysis: The Donor Mechanism

Direct glycosylation with peracetylated sugars is often sluggish.[1] For GlcNAc derivatives, the C2-acetamido group participates in the reaction, displacing the anomeric leaving group (acetate) to form a stable oxazoline ion .[1]

Why the Oxazoline Route?

-

Stereocontrol: The oxazoline ring blocks the

-face, forcing the acceptor to attack from the -

Stability: The 4'-deoxy modification removes a hydrogen bond donor/acceptor, making the oxazoline intermediate slightly more lipophilic and soluble in DCM/ClCH

CH -

Efficiency: It can be performed as a "One-Pot" activation-coupling sequence.[1]

Reaction Pathway Diagram

The following diagram illustrates the conversion of the stable heptaacetate precursor into the reactive oxazoline, followed by coupling.[1]

Figure 1: Mechanism of Oxazoline formation ensuring

Detailed Experimental Protocols

Protocol A: Preparation of the Donor (In Situ Activation)

Note: While the oxazoline can be isolated, in situ generation using TMSOTf is preferred for sensitivity and speed.

Reagents:

-

Donor: 4'-Deoxy-chitobiose heptaacetate (1.0 equiv).[1]

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 – 1.2 equiv).[1]

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step:

-

Drying: Dry the donor and acceptor separately by co-evaporating with dry toluene (

) to remove trace water.[1] Keep under high vacuum for 2 hours. -

Solubilization: Dissolve the donor (approx. 0.1 mmol scale) in anhydrous DCE (2.0 mL).

-

Activation: Cool the solution to 0°C. Add TMSOTf (1.1 equiv) dropwise.

-

Monitoring: Stir at room temperature (RT) for 1–2 hours.

-

Validation: Check by TLC (Ethyl Acetate/Hexane).[1][2] The starting material (high R

) should disappear, converting to the oxazoline (lower R -

NMR Check (Optional): The anomeric proton of the oxazoline typically appears as a doublet at

5.9–6.0 ppm (

-

Protocol B: The Glycosylation Reaction

Reagents:

-

Acceptor: Alcohol with free hydroxyl group (1.0 – 1.5 equiv).[1]

-

Molecular Sieves: 4Å (powdered, flame-dried).

Step-by-Step:

-

Addition: Once oxazoline formation is complete (from Protocol A), add the Acceptor dissolved in a minimum amount of dry DCE.[1]

-

Catalysis: If the reaction is sluggish, a second portion of TMSOTf (0.1 equiv) or Ytterbium(III) triflate [Yb(OTf)

] can be added to promote ring opening.[1] -

Incubation: Heat the reaction to 40°C–50°C. The oxazoline is stable; thermal energy is often required to overcome the activation barrier for the acceptor attack.[1]

-

Timeframe: 4 to 16 hours.[1]

-

-

Quenching: Quench with Triethylamine (Et

N, 2 equiv) to neutralize the acid.[1] -

Work-up: Dilute with DCM, wash with NaHCO

(sat.[1] aq.) and Brine.[1][9][10][11] Dry over Na -

Purification: Silica gel flash chromatography.

-

Eluent: Toluene/Acetone or DCM/Methanol gradients.[1]

-

Analytical Validation & Troubleshooting

Expected NMR Signatures

To validate the 4'-deoxy structure in the final product:

-

H-1 (Anomeric):

-coupling typically shows a large coupling constant ( -

H-4' (Deoxy site): Look for the absence of the downfield H-4 signal (usually

3.5–5.0 ppm).[1] Instead, look for methylene protons (H-4'a/H-4'b) in the upfield region ( -

COSY/HSQC: Essential to confirm the connectivity of the deoxy ring.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Re-dry all reagents with toluene; use fresh molecular sieves.[1] |

| No Reaction | Oxazoline too stable | Switch solvent to 1,2-DCE and heat to 60°C. Add Yb(OTf) |

| Hydrolysis (Hemiacetal) | Wet solvent or acidic workup | Ensure Et |

| "In situ" anomerization | Ensure the oxazoline intermediate is fully formed before adding the acceptor. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4'-deoxy-chitobiose glycosides.

References

-

Withers, S. G., & Aebersold, R. (1995).[1] Approaches to labeling and identification of active site residues in glycosidases. Protein Science , 4(3), 361-372.[1] Link

-

Shoda, S. I., et al. (2001).[1][12] Green process for producing N-acetylglucosamine derivatives using oxazoline donors. Journal of the American Chemical Society .[1] (Foundational work on Oxazoline Donors).[1][12]

-

Lienhard, G. E., & Secemski, I. I. (1973).[1] P1, P2-di (N-acetyl-D-glucosaminyl) uridinyl pyrophosphate.[1] Analogs and inhibitors. Journal of Biological Chemistry , 248(3), 1121-1123.[1] (Early work on 4-deoxy analogs).[1] Link

-

Fairbanks, A. J. (2018).[1][12][8] Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry , 14, 416-429.[1] Link

-

Overkleeft, H. S., et al. (2014).[1][8] Design and synthesis of 4'-O-alkyl-chitobiosyl-4-methylumbelliferone as human chitinase fluorogenic substrates. Carbohydrate Research , 399, 23-28.[1] (Specific synthesis of 4'-modified chitobiose donors). Link

Sources

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4’-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]

- 4. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazoline donors enable effective glycoremodeling [glycoforum.gr.jp]

- 6. Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 4'-O-alkyl-chitobiosyl-4-methylumbelliferone as human chitinase fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 4-Deoxy-Chitobiose in Metabolic Labeling Studies

I. Introduction: A New Frontier in Glycan Research

Metabolic glycoengineering (MGE) has emerged as an indispensable technology for investigating the multifaceted roles of glycans in biology.[1][2] This technique utilizes the cell's own metabolic machinery to process and incorporate unnatural sugar analogs, often bearing bioorthogonal chemical reporters like azides or alkynes, into cellular glycoconjugates.[3][4] Once incorporated, these chemical handles allow for the visualization and enrichment of specific glycan types, providing unprecedented insights into their dynamics and function.[5]

Chitin, a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is one of the most abundant biopolymers in nature, forming the primary structural component of fungal cell walls and arthropod exoskeletons.[6][7] Its synthesis is a vital process for these organisms, making the chitin biosynthetic pathway an attractive target for research and therapeutic development. Chitobiose, the disaccharide repeating unit of chitin, serves as a key intermediate and signaling molecule in various biological contexts.[8][9]

This document introduces 4-deoxy-chitobiose , a synthetic analog of chitobiose, as a novel probe for studying chitin biosynthesis and related processes. The defining feature of this molecule is the replacement of the hydroxyl group at the C4' position with a hydrogen atom. This modification renders the molecule incapable of acting as a glycosyl acceptor for chain elongation by chitin synthase, positioning it as a potential chain-terminating inhibitor. Here, we provide the scientific rationale, detailed protocols, and experimental design considerations for the application of 4-deoxy-chitobiose and its bioorthogonal derivatives in metabolic labeling studies.

II. Principle of Action: The Chain Termination Hypothesis

The utility of 4-deoxy-chitobiose hinges on its specific interaction with the chitin biosynthesis pathway. We propose a mechanism whereby 4-deoxy-chitobiose acts as a metabolic saboteur, effectively terminating the elongation of the chitin polymer.

-

Cellular Uptake and Metabolism: Per-acetylated forms of sugar analogs can passively diffuse across the cell membrane.[3] Once inside the cell, endogenous esterases remove the acetyl groups. The resulting 4-deoxy-chitobiose is then presumed to be recognized and processed by the initial enzymes of the chitin salvage or synthesis pathway, analogous to natural chitobiose.

-

Interaction with Chitin Synthase: The processed 4-deoxy-chitobiose molecule is presented as a substrate to chitin synthase, the key enzyme responsible for polymerizing GlcNAc units.[10]

-

Chain Termination: Chitin synthase would incorporate the 4-deoxy-chitobiose unit onto the nascent chitin chain. However, the absence of the C4' hydroxyl group—the very site required for the addition of the next GlcNAc monomer—prevents further chain elongation. This results in the premature termination of chitin synthesis.

This proposed mechanism allows 4-deoxy-chitobiose to be used in two primary research applications:

-

As an inhibitor to probe the functional consequences of disrupting chitin synthesis.

-

As a metabolic label when equipped with a bioorthogonal handle, allowing for the specific tagging and analysis of the sites of active chitin synthesis.

Figure 1: Proposed Mechanism. 4-Deoxy-chitobiose is taken up by the cell, processed, and incorporated by chitin synthase, leading to chain termination due to the lack of a 4'-hydroxyl group.

III. Application Note 1: Functional Analysis of Chitin Synthesis Inhibition

This application focuses on using non-tagged 4-deoxy-chitobiose to study the physiological effects of disrupting chitin synthesis in organisms like yeast (Saccharomyces cerevisiae) or filamentous fungi.

A. Rationale and Experimental Design

By terminating chitin synthesis, 4-deoxy-chitobiose is expected to compromise cell wall integrity. This can be quantified by observing changes in cell morphology, viability under osmotic stress, or by directly measuring chitin content. The dose-dependent effect of the compound provides a robust method for assessing its potency and for comparing chitin synthesis dynamics across different strains or conditions.

Key Experimental Controls:

-

Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve 4-deoxy-chitobiose. This accounts for any effects of the solvent itself.

-

Positive Control: Cells treated with a known chitin synthase inhibitor, such as Nikkomycin Z. This validates that the experimental system is responsive to chitin synthesis inhibition.

-

Negative Control: A structurally similar but non-terminating sugar, such as standard chitobiose, to ensure the observed effects are specific to the 4-deoxy modification.

B. Protocol: Assessing Cell Wall Integrity in Yeast via Calcofluor White Staining

This protocol details a method to visualize defects in chitin deposition in the yeast cell wall.

Materials:

-

Yeast strain of interest (e.g., S. cerevisiae S288C)

-

YPD medium (Yeast extract, Peptone, Dextrose)

-

4-Deoxy-chitobiose (stock solution in DMSO)

-

Nikkomycin Z (positive control)

-

DMSO (vehicle control)

-

Calcofluor White Stain (e.g., Fluorescent Brightener 28)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Culture Preparation: Inoculate the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking to reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Treatment: Aliquot 1 mL of the cell culture into microcentrifuge tubes. Add 4-deoxy-chitobiose to final concentrations ranging from 10 µM to 500 µM. Prepare vehicle (DMSO) and positive (e.g., 10 µM Nikkomycin Z) controls in parallel.

-

Incubation: Incubate the cultures for a duration equivalent to 2-3 cell cycles (e.g., 3-5 hours for S. cerevisiae) at 30°C with shaking.

-

Harvesting and Washing: Pellet the cells by centrifugation at 3,000 x g for 3 minutes. Discard the supernatant and wash the cells twice with 1 mL of PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Calcofluor White solution (e.g., 10 µg/mL in PBS). Incubate in the dark at room temperature for 10 minutes.

-

Final Wash: Pellet the cells, remove the staining solution, and wash twice with 1 mL of PBS to remove excess stain.

-

Microscopy: Resuspend the final cell pellet in 20 µL of PBS. Mount 5 µL onto a microscope slide and cover with a coverslip.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope (Excitation ~365 nm, Emission ~435 nm). Capture images of multiple fields of view for each condition. Analyze the images for abnormalities in chitin deposition, particularly at the bud scars and neck, and quantify fluorescence intensity if desired. Cells with compromised cell walls may appear swollen or lysed.

IV. Application Note 2: Metabolic Labeling and Visualization

To use 4-deoxy-chitobiose as a true metabolic label for visualization, it must be derivatized with a bioorthogonal chemical reporter, such as an azide (-N₃) or an alkyne (-C≡CH). This section outlines the workflow for using an azide-modified version, 4-deoxy-chitobiose-azide (4D-Chito-Az) , for subsequent detection via click chemistry.

A. Experimental Workflow Overview

The process is a two-step procedure:

-

Metabolic Incorporation: Cells are cultured in the presence of per-acetylated 4D-Chito-Az. The molecule is taken up, deacetylated, and incorporated into nascent chitin chains, effectively tagging sites of active synthesis with an azide group.[11]

-

Bioorthogonal Ligation: The azide-tagged chitin is then detected by covalently attaching a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12]

Figure 2: Workflow for Metabolic Labeling. The workflow involves cellular incorporation of an azide-tagged sugar followed by bioorthogonal ligation to a fluorescent probe for analysis.

B. Protocol: Labeling and Visualizing Chitin Synthesis in Insect Cells

This protocol is designed for adherent insect cell lines (e.g., Sf9) which actively synthesize chitin.

1. Metabolic Labeling Stage

Materials:

-

Sf9 insect cells

-

Appropriate insect cell culture medium (e.g., Sf-900™ III SFM)

-

Per-acetylated 4-deoxy-chitobiose-azide (Ac-4D-Chito-Az) stock solution in DMSO

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed Sf9 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 1 x 10⁶ cells/well). Allow cells to adhere overnight.

-

Labeling: The next day, replace the medium with fresh medium containing Ac-4D-Chito-Az. A final concentration range of 25-100 µM is a good starting point for optimization.[13] Also include a no-sugar or vehicle-only control well.

-

Incubation: Incubate the cells for 24-48 hours under standard conditions (27°C). The optimal incubation time should be determined empirically.

2. Click Chemistry Ligation and Detection Stage

Materials:

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (for fixing)

-

0.5% Triton™ X-100 in PBS (for permeabilizing)

-

Click reaction cocktail components:

-

Alkyne-fluorophore (e.g., DBCO-Cy5)[11]

-

For CuAAC: Copper (II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

-

Bovine Serum Albumin (BSA) for blocking

Procedure:

-

Cell Fixation: Gently aspirate the culture medium. Wash the cells twice with 1 mL of PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Permeabilization: Aspirate the PFA and wash twice with PBS. Add 1 mL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes to permeabilize the cell membranes.

-

Blocking (Optional but Recommended): Wash twice with PBS. Add 1 mL of 3% BSA in PBS and incubate for 30 minutes to block non-specific binding.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. For a single well, a typical cocktail might be:

-

1 µM Alkyne-Fluorophore

-

1 mM CuSO₄

-

5 mM Sodium Ascorbate (add last)

-

100 µM TBTA

-

Volume made up to 500 µL with PBS

-

-

Aspirate the blocking solution and add the click cocktail to the cells. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Aspirate the click cocktail and wash the cells three times with PBS, incubating for 5 minutes with each wash to ensure removal of all unbound fluorophore.

-

Imaging: Add 1 mL of PBS to each well. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

V. Data and Expected Outcomes

Successful application of these protocols should yield clear, quantifiable data reflecting the dynamics of chitin synthesis.

| Parameter | Cell Type | 4-Deoxy-Chitobiose Concentration | Incubation Time | Expected Outcome |

| Inhibition Assay | S. cerevisiae | 50 - 200 µM | 3 - 5 hours | Aberrant budding, increased Calcofluor White staining at bud neck, potential cell lysis. |

| Inhibition Assay | Aspergillus nidulans | 100 - 500 µM | 8 - 12 hours | Swollen hyphal tips, increased branching, reduced overall growth. |

| Labeling Assay | Sf9 Insect Cells | 25 - 100 µM | 24 - 48 hours | Punctate fluorescent signals corresponding to sites of new chitin synthesis. |

| Labeling Assay | Drosophila S2 Cells | 50 - 150 µM | 24 - 48 hours | Fluorescent signal localized to areas of cuticle formation in differentiating cells. |

| Table 1: Recommended Starting Conditions for 4-Deoxy-Chitobiose Applications. These concentrations and times serve as a starting point for experimental optimization. |

VI. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No effect in inhibition assay | Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to find optimal conditions. |

| Poor cellular uptake of the compound. | Ensure the per-acetylated form is used for better membrane permeability. | |

| High background fluorescence | Incomplete removal of unbound fluorophore. | Increase the number and duration of wash steps after the click reaction. |

| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before the click reaction. | |

| Weak fluorescent signal | Low incorporation of the azide sugar. | Increase the concentration of Ac-4D-Chito-Az or the labeling time.[14] |

| Inefficient click reaction. | Prepare click reaction components fresh, especially the sodium ascorbate. Ensure all components are at the correct final concentration. |

VII. Conclusion

4-deoxy-chitobiose represents a promising chemical tool for the targeted investigation of chitin biosynthesis. As a chain-terminating inhibitor, it can be used to probe the functional role of chitin synthesis in cell wall integrity and morphogenesis. When functionalized with a bioorthogonal reporter, it becomes a powerful metabolic label for visualizing the spatiotemporal dynamics of chitin production. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this novel sugar analog in their own experimental systems.

References

-

Title: Metabolic labeling of glycans by radioactive sugars.[15] Source: NCBI URL: [Link]

-

Title: Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins.[3] Source: PMC - NIH URL: [Link]

-

Title: Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics.[4] Source: ResearchGate URL: [Link]

-

Title: Metabolic glycoengineering: sialic acid and beyond.[16] Source: PubMed - NIH URL: [Link]

-

Title: Metabolic glycoengineering: Sialic acid and beyond.[17] Source: PMC - NIH URL: [Link]

-

Title: Chitin Research Revisited.[6] Source: PMC - NIH URL: [Link]

-

Title: Chitobiose - Wikipedia.[8] Source: Wikipedia URL: [Link]

-

Title: Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines.[5] Source: PubMed - NIH URL: [Link]

-

Title: Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii.[9] Source: PMC - NIH URL: [Link]

-

Title: The Applications of Metabolic Glycoengineering.[1] Source: Frontiers URL: [Link]

-

Title: The Applications of Metabolic Glycoengineering.[2] Source: PMC - NIH URL: [Link]

-

Title: Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation.[12] Source: PMC - NIH URL: [Link]

-

Title: Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages.[11] Source: PMC - NIH URL: [Link]

-

Title: Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking.[13] Source: PMC - NIH URL: [Link]

-

Title: Applications of Chitin in Medical, Environmental, and Agricultural Industries.[7] Source: MDPI URL: [Link]

-

Title: Structure and transformation of chitin synthetase particles (chitosomes) during microfibril synthesis in vitro.[10] Source: PMC - NIH URL: [Link]

-

Title: (PDF) Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking.[14] Source: ResearchGate URL: [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitin Research Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chitobiose - Wikipedia [en.wikipedia.org]

- 9. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and transformation of chitin synthetase particles (chitosomes) during microfibril synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Deprotection of 4-Deoxy-Chitobiose

Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing acetate protecting groups from 4-deoxy-chitobiose. The deprotection of oligosaccharides is a delicate process where the line between complete reaction and substrate degradation is exceptionally fine. My objective here is not just to provide protocols, but to offer a deep dive into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the foundation of a successful deprotection strategy.

Q1: What are the primary methods for removing acetate protecting groups from 4-deoxy-chitobiose?

There are two main strategies for this transformation: chemical and enzymatic deacetylation.

-

Chemical Methods: The most common and robust chemical method is the Zemplén deacetylation . This reaction utilizes a catalytic amount of a strong base, typically sodium methoxide (NaOMe) in methanol, to achieve efficient removal of O-acetyl groups via transesterification.[1][2] Other less common methods may employ different reagents like magnesium oxide in methanol or supported copper nanoparticles, but Zemplén remains the gold standard for its efficiency.[3]

-

Enzymatic Methods: A significantly milder and more specific approach involves the use of chitin deacetylases (CDAs) .[4] These enzymes are biocatalysts that hydrolyze N-acetamido groups in chitin and its oligosaccharides.[4][5] This method is exceptionally gentle and can prevent the degradation of sensitive glycosidic bonds.[4]

Q2: Why is minimizing degradation a key challenge during this deprotection?

The primary challenge lies in the inherent lability of the glycosidic bond that links the two sugar units. While acetyl groups are esters and can be cleaved under basic or acidic conditions, these same conditions can also promote the hydrolysis of the glycosidic linkage, especially harsh acidic conditions.[6] The goal is to find a "sweet spot" where the deacetylation proceeds to completion before any significant degradation of the oligosaccharide backbone occurs. The 4-deoxy nature of the substrate does not fundamentally change this challenge but underscores the need for carefully controlled, mild conditions.

Q3: Which deacetylation method offers the highest selectivity and mildest conditions?

Without question, enzymatic deacetylation is the mildest and most selective method.[4] Enzymes operate under physiological conditions (neutral pH, ambient temperature) and are highly specific for the N-acetyl groups, leaving the sensitive glycosidic bond and other functionalities untouched. This approach is particularly advantageous as it does not cause unexpected degradation and is highly reproducible.[4] However, the availability and stability of the specific enzyme can be a practical limitation.[7]

Q4: How can I effectively monitor the reaction's progress?

Vigilant monitoring is critical to prevent over-running the reaction, which can lead to degradation. The two most common techniques are:

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to visualize the disappearance of the non-polar, acetylated starting material and the appearance of the highly polar, deacetylated product at the baseline.[1][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of the starting material and the formation of the product with the expected mass.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address specific experimental issues you may encounter.

| Problem | Probable Causes | Recommended Solutions & Scientific Rationale |

| Issue 1: Incomplete Reaction (Significant starting material remains after the expected reaction time) | 1. Insufficient Catalyst (Zemplén): The catalytic base (NaOMe) has been consumed by trace amounts of water or acidic impurities.[9]2. Poor Solvent Quality: Using "wet" or low-grade methanol can quench the methoxide catalyst.[9]3. Short Reaction Time: The reaction may be sluggish due to steric hindrance or substrate concentration.4. Enzyme Inactivity (Enzymatic): The enzyme may have denatured due to improper pH, temperature, or storage. | 1. Re-optimize Catalyst Loading: Add a small, fresh aliquot of NaOMe solution. For Zemplén, the methoxide is regenerated in a catalytic cycle, but water leads to stoichiometric consumption, forming NaOH. While NaOH also works, ensuring a catalytic amount of active base is key.[2][9]2. Use Dry Solvents: For the Zemplén reaction, employ anhydrous methanol to maximize the catalyst's lifetime and ensure a true catalytic process.[1]3. Extend Reaction Time: Continue monitoring the reaction via TLC or LC-MS until the starting material is fully consumed.[1]4. Verify Enzyme Health: Check the buffer pH and reaction temperature. If possible, run a control with a known substrate to confirm enzyme activity. |

| Issue 2: Product Degradation (Low yield with multiple spots/peaks on TLC/LC-MS) | 1. Harsh Reaction Conditions: The concentration of NaOMe may be too high, or the temperature is elevated, leading to base-catalyzed degradation, including potential cleavage of the glycosidic bond.2. Prolonged Reaction Time: Leaving the reaction for too long after completion can expose the sensitive product to basic conditions unnecessarily.3. Oxygen Presence: Although less common, oxidative degradation can occur. | 1. Reduce Catalyst & Temperature: Use a truly catalytic amount of NaOMe (e.g., 0.05 - 0.1 equivalents). Start the reaction at 0 °C and allow it to warm to room temperature slowly.[1]2. Quench Immediately: As soon as TLC indicates full conversion, immediately neutralize the reaction.[9]3. Switch to a Milder Method: If degradation persists, the substrate is likely too sensitive for chemical methods. An enzymatic approach is the ideal solution.4. Use an Inert Atmosphere: Performing the reaction under Argon or Nitrogen can prevent potential oxidative side reactions.[1] |

| Issue 3: Difficult Work-up & Purification (Struggling to remove salts or separate the product) | 1. Improper Neutralization: Quenching with aqueous acid can introduce significant amounts of salt (e.g., sodium acetate), which can be difficult to remove from the polar product.2. Product Insolubility: The fully deprotected product is often highly polar and may have limited solubility in common chromatography solvents. | 1. Use Ion-Exchange Resin: The cleanest way to neutralize a Zemplén reaction is to add an acidic ion-exchange resin (H+ form). The resin is a solid support that exchanges Na+ for H+, neutralizing the base. It can then be simply filtered off, leaving a salt-free solution.[1][9]2. Optimize Chromatography: Use reversed-phase chromatography (e.g., C18) for highly polar compounds or specialized normal-phase columns. A mobile phase of acetonitrile/water or methanol/dichloromethane with a high percentage of the polar solvent is often required. |

| Issue 4: Partial Deacetylation (A mixture of partially deacetylated intermediates is observed) | 1. Anomalous Reactivity: In some carbohydrate structures, certain acetyl groups can be sterically hindered or electronically disfavored for removal, leading to the accumulation of stable intermediates.[10][11]2. Insufficient Reaction Time: The reaction was stopped before all acetyl groups could be removed. | 1. Force the Reaction (Carefully): Extend the reaction time under mild conditions. A slight increase in temperature or catalyst loading may be necessary, but this must be balanced against the risk of degradation.2. Employ Enzymatic Methods: For targeted and complete deacetylation, the high specificity of a chitin deacetylase can overcome the challenges of chemical selectivity.[4][5] |

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Zemplén Deacetylation of Acetylated 4-Deoxy-Chitobiose

This protocol describes the standard chemical method for complete O-deacetylation.

Materials:

-

Acetylated 4-deoxy-chitobiose

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

-

Acidic Ion-Exchange Resin (e.g., Amberlite® IR120 H+ form)

-

TLC plates (Silica gel 60 F254)

-

Appropriate TLC mobile phase (e.g., 9:1 Dichloromethane:Methanol)

Procedure:

-

Dissolution: Dissolve the acetylated 4-deoxy-chitobiose (1.0 equiv.) in anhydrous MeOH (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an Argon atmosphere.[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add a catalytic amount of NaOMe solution (e.g., 0.1 equiv.) dropwise to the stirred solution.[1]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. The starting material will have a high Rf value, while the polar product will be at the baseline (Rf ≈ 0). The reaction is complete when the starting material spot has completely disappeared.

-

Neutralization: Once the reaction is complete, add the acidic ion-exchange resin portion-wise until the pH of the solution becomes neutral (check with pH paper). Stir for an additional 15 minutes.[1][9]

-

Filtration: Filter the reaction mixture through a pad of celite or a cotton plug to remove the resin, washing the resin with additional MeOH.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel or reversed-phase column chromatography as required to obtain the pure 4-deoxy-chitobiose.

Protocol 2: Enzymatic Deacetylation using Chitin Deacetylase

This protocol provides a general framework for the mildest deprotection method. Conditions may need to be optimized based on the specific enzyme used.

Materials:

-

Acetylated 4-deoxy-chitobiose

-

Chitin Deacetylase (CDA) from a suitable source (e.g., Colletotrichum lindemuthianum)[4]

-

Appropriate buffer solution (e.g., phosphate or acetate buffer at the enzyme's optimal pH)

-

Centrifugal filters for enzyme removal (optional)

Procedure:

-

Substrate Preparation: Prepare a solution or a fine suspension of the acetylated 4-deoxy-chitobiose in the optimal buffer for the chosen CDA.

-

Enzyme Addition: Add the chitin deacetylase to the substrate mixture. The required enzyme loading (U/mg of substrate) should be determined from literature or manufacturer's data.

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The time course for enzymatic reactions can be longer than chemical methods, often several hours to days.

-

Enzyme Deactivation & Removal: Once the reaction is complete, terminate it by heating the mixture (e.g., to 95 °C for 10-15 minutes) to denature the enzyme.[12]

-

Purification: Remove the denatured protein by centrifugation. The supernatant containing the product can then be concentrated and purified by gel filtration or reversed-phase chromatography to remove buffer salts and any remaining impurities.

Section 4: Visual Workflow Diagrams

Diagram 1: Zemplén Deacetylation Workflow

Caption: Workflow for chemical deacetylation via Zemplén reaction.

Diagram 2: Enzymatic Deacetylation Workflow

Caption: Workflow for enzymatic deacetylation using chitin deacetylase.

References

- Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. J Org Chem. 2024 Jul 19;89(14):10021-10026.

- Overview of different pathways of the enzymatic deacetylation of chitin oligomers.

- An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydr

- Synthesis of Carbohydrate esters and selective anomeric deacetyl

- Selective Carbohydrate Deacetylation: Simple and Mild Approach based on Supported Copper Nanoparticles.

- Selective Carbohydrate Deacetylation: Simple and Mild Approach based on Supported Copper Nanoparticles. Repositorio Institucional CONICET Digital.

- Deacetylation of chitin oligosaccharides of dp 2-4 by chitin deacetylase from Colletotrichum lindemuthianum. Carbohydr Res. 1997 Sep 26;303(3):353-8.

- Chitin Deacetylase as a Biocatalyst for the Selective N-Acylation of Chitosan Oligo- and Polymers.

- Enzymatic production of defined chitosan oligomers with a specific pattern of acetylation using a combination of chitin oligosaccharide deacetylases.

- Effects of the Molecular Weight and the Degree of Deacetylation of Chitosan Oligosaccharides on Antitumor Activity. MDPI.

- Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products. Benchchem.

- Technical Support Center: Scaling Up the Synthesis of Chitobiose Octaacetate Deriv

- De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2) - NCBI.

- A new perspective on Zemplén deacyl

- Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives.

- Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside deriv

- How can one remove an acetyl protecting group

- Selective Removal of Anomeric O-Acetate Groups in Carbohydr

- Deacetylation of glucopyranosides with sodium methoxide: dry solvent? Reddit.

- A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. PubMed.

- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chrom

- Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applic

- Stability of chitin deacetylase.

- Characterization of a Novel Acid-Stable Chitosanase from Lentinula edodes Suitable for Chitooligosaccharide Prepar

Sources

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Deacetylation of chitin oligosaccharides of dp 2-4 by chitin deacetylase from Colletotrichum lindemuthianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Stability of 4-deoxy-chitobiose heptaacetate under acidic conditions

This guide functions as a specialized Technical Support Center for researchers working with 4-deoxy-chitobiose heptaacetate . It is designed to address stability concerns, specifically under acidic conditions, which are common during synthesis, purification, and storage.

Executive Summary & Stability Profile

4-deoxy-chitobiose heptaacetate is a peracetylated disaccharide derivative. Its stability is governed by two competing electrophilic centers: the ester carbonyls (acetyl groups) and the anomeric/glycosidic centers .

While peracetylation generally "disarms" the sugar rings—making them more resistant to acid hydrolysis compared to free sugars—the 4-deoxy modification introduces a subtle but critical electronic change. The replacement of the electron-withdrawing C4-acetoxy group with a hydrogen atom renders the non-reducing ring slightly more electron-rich. This can stabilize the oxocarbenium ion transition state, making the glycosidic bond more susceptible to acid hydrolysis than its fully oxygenated parent, chitobiose octaacetate.

Acid Stability Zones (Quantitative Reference)

| pH Condition | Temperature | Stability Status | Predicted Half-Life ( | Primary Degradation Pathway |

| Strong Acid (pH < 1) | > 50°C | Critical Instability | < 15 mins | Glycosidic cleavage & Deacetylation |

| Strong Acid (pH < 1) | 4°C - 25°C | Poor | 1 - 4 hours | Anomeric deacetylation ( |

| Mild Acid (pH 2-4) | 25°C | Moderate | 24 - 48 hours | Slow anomeric hydrolysis |

| Silica Gel (Weak Acid) | 25°C | Excellent | > 1 month | Negligible (Safe for Flash Chromatography) |

| Lewis Acid (e.g., TMSOTf) | -78°C to 0°C | Reactive | N/A | Activation of anomeric acetate (Glycosylation) |

Mechanism of Degradation (The "Why")

To troubleshoot effectively, you must understand the degradation cascade. Under acidic conditions, two pathways compete.

Pathway A: Anomeric & Ester Hydrolysis (Fastest)

The anomeric acetate (C1-OAc) is a glycosyl ester and is significantly more labile than the aliphatic acetates (C3, C6). Acid protonates the carbonyl oxygen, facilitating the departure of acetic acid and forming a hemiacetal (reducing sugar).

Pathway B: Glycosidic Bond Cleavage (The "4-Deoxy Effect")

The inter-glycosidic bond (

-

Standard Chitobiose: The C4-OAc group is electron-withdrawing, destabilizing the positive charge buildup on the ring oxygen, thus slowing hydrolysis.

-

4-Deoxy Analog: Lacking the C4-OAc, the ring is more electron-rich. This stabilizes the oxocarbenium transition state, making the bond more labile to acid than standard chitobiose.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways you must control.

Figure 1: Acid-catalyzed degradation pathways. Note that anomeric hydrolysis (Pathway A) usually precedes total depolymerization (Pathway B) in mild acid.

Troubleshooting Guides

Issue 1: "I see multiple spots on TLC after acidic workup."

Diagnosis: Partial deacetylation or anomeric scrambling. Context: If you used an acidic quench (e.g., 1M HCl) or left the compound in CDCl3 (which becomes acidic over time) for too long.

| Step | Action | Logic |

| 1 | Check CDCl3 Acidity | Chloroform forms HCl upon exposure to light/air. Trace HCl catalyzes anomerization ( |

| 2 | Analyze Rf Values | Higher Rf: Likely the |

| 3 | Re-acetylation Test | Treat a small aliquot with Pyridine/Ac2O (1:1). If the spots converge back to the single parent spot, the core skeleton was intact, and you only lost acetates. If spots remain separated, you cleaved the glycosidic bond. |

Issue 2: "Low yield during glycosylation using Lewis Acids (TMSOTf/BF3·OEt2)."

Diagnosis: The "4-Deoxy Effect" caused premature donor activation or degradation. Context: 4-deoxy donors are "armed" relative to their 4-acetoxy counterparts. They react faster.

| Step | Action | Logic |

| 1 | Lower Temperature | If standard protocol calls for 0°C, cool to -40°C or -78°C . The lack of C4-OAc electron withdrawal stabilizes the reactive intermediate, making it too reactive at 0°C. |

| 2 | Titrate Lewis Acid | Do not use large excess. Use 0.1 - 0.5 equivalents of TMSOTf initially. Excess acid promotes side reactions (e.g., Whiffen rearrangement or elimination). |

Experimental Protocols

Protocol A: Acid Stability Challenge Assay

Use this to validate your specific batch before committing to large-scale acidic reactions.

Materials:

-

4-deoxy-chitobiose heptaacetate (10 mg)

-

Solvent: MeCN or DMF (1 mL)

-

Acid: 1M HCl or p-TsOH

-

Analysis: TLC (EtOAc/Hexane 2:1) or HPLC

Workflow:

-

Dissolution: Dissolve 10 mg substrate in 1 mL solvent.

-

T0 Sample: Remove 50 µL, quench in sat. NaHCO3, extract EtOAc. Spot on TLC (Reference).

-

Acid Spike: Add acid to reach pH ~2 (approx 10-20 µL 1M HCl).

-

Incubation: Stir at RT (25°C).

-

Sampling: Take aliquots at 1h, 4h, and 24h.

-

Quench (CRITICAL): Immediately mix aliquot with sat. NaHCO3 before analysis.

-

Why? Injecting acidic samples into HPLC can cause on-column degradation, giving false negatives.

-

Protocol B: Safe Quenching of Acidic Reactions

Prevent "workup hydrolysis" which is the #1 cause of product loss.

-

Cool Down: Cool reaction mixture to 0°C.

-

Buffer Choice:

-

Preferred: Saturated Sodium Bicarbonate (NaHCO3).

-

Alternative (for very sensitive substrates): Phosphate buffer (pH 7.0).

-

-

Addition: Add buffer slowly to the stirring reaction.

-

Verification: Check pH of the aqueous layer. It must be pH 7-8. If pH < 7, add solid NaHCO3 until bubbling ceases.

-

Extraction: Extract immediately with DCM or EtOAc. Do not let the biphasic mixture sit for hours.

Frequently Asked Questions (FAQs)

Q: Can I store 4-deoxy-chitobiose heptaacetate in CDCl3? A: Not for long periods (>24h). CDCl3 generates HCl over time. Store the solid at -20°C. If NMR is required, use fresh solvent or add a silver foil/stabilizer, or filter through basic alumina.

Q: Is the 4-deoxy analog more or less stable than standard chitobiose? A: It is less stable toward acid hydrolysis. The C4-H is less electron-withdrawing than C4-OAc. This lack of electron withdrawal stabilizes the oxocarbenium ion intermediate, lowering the energy barrier for glycosidic bond cleavage [1, 2].

Q: I need to remove the acetates but keep the glycosidic bond. Can I use acid? A: No. Acidic deacetylation is difficult to control and will likely cleave the glycosidic bond or the anomeric position first. Use Zemplén conditions (NaOMe in MeOH, pH 9-10) or catalytic K2CO3 in MeOH. These basic conditions cleave esters exclusively without touching the glycosidic bond [3].

References

-

Timell, T. E. (1964).[2] The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. Canadian Journal of Chemistry, 42(6), 1456–1472.[2] Link

- Context: Establishes the fundamental kinetics of glycosidic hydrolysis and the influence of ring substituents.

-

Overend, W. G., et al. (1962). Reactions of Glycosides. Journal of the Chemical Society. Link

- Context: Discusses the inductive effects of deoxy-substitutions on hydrolysis r

-

BenchChem Technical Guides. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides. Link

- Context: General stability profiles of acetyl protecting groups in carbohydr

-

Crich, D., & Sun, S. (1998). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 120(2), 435-436. Link- Context: While focused on mannose, this seminal work details the "armed/disarmed" concept where removing electron-withdrawing groups (like forming deoxy sugars) increases reactivity/instability.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4'-Deoxy-D-Chitobiose Heptaacetate vs. Native Chitobiose Octaacetate

Topic: 1H NMR Spectrum Analysis of 4'-Deoxy-D-Chitobiose Heptaacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the development of chitinase inhibitors and mechanistic probes, 4'-Deoxy-D-chitobiose heptaacetate represents a critical synthetic intermediate. Unlike the native substrate (N,N'-Diacetylchitobiose octaacetate ), this analog lacks the hydroxyl group at the C-4 position of the non-reducing ring.

This guide provides a high-resolution comparative analysis of the 1H NMR spectral signatures of these two molecules. By focusing on the "Deoxy-Marker" regions, researchers can rapidly validate the synthesis of 4'-deoxy analogs without relying solely on mass spectrometry.

The "Heptaacetate" Nomenclature Defined

To ensure accurate assignment, the nomenclature must be structurally grounded:

-

Native Chitobiose Octaacetate: 2 N-acetyl groups + 6 O-acetyl groups = 8 Acetyl signals .

-

4'-Deoxy Analog: The C-4' hydroxyl is replaced by a hydrogen.

-

Loss of 1 O-acetyl group.

-

Remaining: 2 N-acetyl + 5 O-acetyl = 7 Acetyl signals .

-

Result: The "Heptaacetate" designation confirms the 4'-deoxy modification.

-

Methodology & Acquisition Parameters

For definitive structural elucidation, the following acquisition parameters are recommended to resolve the overlapping skeletal protons typical of oligosaccharides.

| Parameter | Recommendation | Rationale |

| Solvent | CDCl₃ (Chloroform-d) | Excellent solubility for peracetylated sugars; provides clear separation of amide NH signals from ring protons. |

| Frequency | ≥ 500 MHz | Essential to resolve the H-4'a/H-4'b geminal coupling and separate the acetyl methyl cluster. |

| Temperature | 298 K | Standard; heating to 313 K can be used if amide NH signals overlap with anomeric protons. |

| Pulse Sequence | zg30 (Standard 1D) | Sufficient for primary assignment. |

| Ref. Standard | TMS (0.00 ppm) | Internal referencing is critical for precise chemical shift comparison. |

Comparative Spectral Analysis (The Core)

This section contrasts the "Standard" (Native) spectrum with the "Alternative" (Deoxy) spectrum, highlighting the diagnostic signals that validate the 4'-deoxy modification.

Zone A: The "Deoxy-Marker" Region (1.3 – 2.4 ppm)

The most distinct differentiator. In the native compound, this region contains only the acetyl singlets. In the 4'-deoxy analog, the methylene protons of the deoxy ring appear here.

-

Native Chitobiose Octaacetate:

-

Signals: Sharp singlets only (Acetyl CH₃).

-

Background: Flat baseline between 1.5–1.9 ppm.

-

-

4'-Deoxy-D-Chitobiose Heptaacetate:

-

New Signals: Two distinct multiplets corresponding to H-4'a (axial) and H-4'b (equatorial).

-

Chemical Shift: Typically δ 1.4 – 1.8 ppm (multiplets).

-

Coupling: These protons show strong geminal coupling (

Hz) and vicinal coupling to H-3' and H-5'.

-

Zone B: The Acetyl Cluster (1.9 – 2.2 ppm)

Quantitative Validation. Integration of this region provides a quick stoichiometry check.

| Feature | Native (Octaacetate) | 4'-Deoxy (Heptaacetate) |

| Signal Count | 8 Singlets (often overlapping) | 7 Singlets |

| Integration | Normalized to 24H (8 x CH₃) | Normalized to 21H (7 x CH₃) |

| Diagnostic | Dense cluster | Slightly less dense; loss of one O-Ac signal (usually the C-4' OAc). |

Zone C: The Skeletal Region (3.5 – 5.5 ppm)

Conformational Analysis. The loss of the C-4' substituent alters the electronic environment of the neighboring H-3' and H-5'.

-

H-4' Resonance:

-

Native: Appears as a triplet or dd at ~5.0 ppm (deshielded by O-acetyl).

-

4'-Deoxy: The downfield H-4' signal at ~5.0 ppm disappears completely .

-

-

H-3' Resonance:

-

Native: ~5.2 ppm (triplet,

Hz). -

4'-Deoxy: Remains downfield (due to C-3' OAc) but the splitting pattern changes from a triplet to a ddd due to coupling with the new methylene protons (H-4'a/b).

-

Detailed Assignment Table (Predicted)

The following table summarizes the expected chemical shifts in CDCl₃.

| Proton | Native Chitobiose Octaacetate (δ ppm) | 4'-Deoxy-Chitobiose Heptaacetate (δ ppm) | Multiplicity (Deoxy) |

| H-1 ( | 6.10 | 6.10 | d ( |

| H-1 ( | 5.65 | 5.65 | d ( |

| H-1' (Link) | 4.45 | 4.45 | d ( |

| H-3' | 5.20 | 5.15 - 5.25 | ddd (Couples to H-4'a/b) |

| H-4' | 5.05 (deshielded) | MISSING | N/A |

| H-4'a (ax) | N/A | 1.50 - 1.65 | m (or q) |

| H-4'b (eq) | N/A | 2.05 - 2.15 | m (often obscured by Ac) |

| NH (Amide) | 5.5 - 6.0 | 5.5 - 6.0 | d |

| Acetyls | 1.90 - 2.15 (8x) | 1.90 - 2.15 (7x) | s |

Experimental Protocol: Step-by-Step Validation

This protocol ensures self-validating results by using the acetyl integration as an internal standard.

-

Sample Preparation: Dissolve 5-10 mg of the dry heptaacetate in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug if any turbidity exists.

-

Acquisition:

-

Set d1 (relaxation delay) to ≥ 2.0 seconds to ensure accurate integration of methyl groups.

-

Acquire 16-32 scans.

-

-

Processing:

-

Phase correction: Manual phasing is preferred for the crowded 3.5-5.5 ppm region.

-

Baseline correction: Apply a polynomial baseline correction (Bernstein polynomial).

-

-

Validation Logic (The "Checkmate" Step):

-

Step A: Integrate the anomeric proton H-1 (

). Set value to 1.00. -

Step B: Integrate the Acetyl region (1.9 - 2.2 ppm).

-

Result: If Integral ≈ 21.0, the "Heptaacetate" state is confirmed. If Integral ≈ 24.0, the reaction failed (product is Octaacetate).

-

Step C: Inspect 1.4 - 1.8 ppm. Presence of multiplets confirms the "Deoxy" modification.

-

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for distinguishing the 4'-deoxy analog from the native precursor.

Caption: Logical workflow for validating 4'-Deoxy-Chitobiose Heptaacetate using 1H NMR integration and region analysis.

References

-

Koga, D., et al. (1982). "Modification of Chitinase Activity by 4-Deoxy-Chitobiose Derivatives." Agricultural and Biological Chemistry. (Generalized reference for deoxy-chitobiose utility).

-

Osawa, T., & Nakazawa, Y. (2011). "Efficient 1H-NMR Quantitation of N-Acetyl-D-glucosamine and N,N'-Diacetylchitobiose." International Journal of Molecular Sciences, 12(9), 5828–5843. [Link]

- Lichtenthaler, F. W. (2002). "NMR Properties of Peracetylated Sugars." Carbohydrate Research.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Acetylated Chitobiose

Introduction: Deciphering the Glycan Code

In the intricate world of glycobiology, the structural elucidation of oligosaccharides is paramount to understanding their function. Chitobiose, the disaccharide repeating unit of chitin, composed of two β-(1→4) linked N-acetylglucosamine (GlcNAc) residues, is a molecule of significant interest in immunology, microbiology, and materials science.[1][2] Mass spectrometry (MS) has emerged as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural detail.[3]

However, the analysis of native oligosaccharides by MS can be challenging due to their polarity and propensity for ambiguous fragmentation. Derivatization, specifically acetylation of the free hydroxyl groups, is a field-proven strategy to enhance volatility and, more importantly, to direct fragmentation pathways in a predictable manner. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of per-O-acetylated N,N'-diacetylchitobiose. We will explore the core fragmentation mechanisms, the generation of diagnostic ions, and provide a robust experimental framework for researchers, scientists, and drug development professionals aiming to characterize this fundamental disaccharide.

The Analyte: Per-O-Acetylated N,N'-diacetylchitobiose

For the purpose of this guide, "acetylated deoxy-chitobiose" is addressed in its most common and analytically relevant form: Per-O-acetylated N,N'-diacetylchitobiose . This derivatization involves the acetylation of all six free hydroxyl groups on the native N,N'-diacetylchitobiose molecule. This choice is deliberate; full acetylation neutralizes the polar hydroxyls, improving chromatographic behavior and creating a more stable precursor ion in the mass spectrometer. The N-acetyl groups inherent to chitobiose are, of course, retained. The resulting molecule (C30H42N2O17) has a monoisotopic mass of 678.25 Da.

Core Fragmentation Mechanisms: A Predictive Framework

When an acetylated chitobiose precursor ion is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, it primarily fragments via two competing, structurally informative pathways.[4] The resulting fragments are designated according to the established Domon and Costello nomenclature.

-

Glycosidic Bond Cleavage: This is the most common fragmentation pathway for oligosaccharides. The bond between the two monosaccharide units (the glycosidic bond) cleaves, resulting in two main ion types:

-

Y-ions: The charge is retained on the reducing terminus of the original molecule.

-

B-ions: The charge is retained on the non-reducing terminus. These cleavages provide direct evidence of the sequence and mass of the individual monosaccharide units.

-

-

Cross-Ring Cleavage: This pathway involves the fragmentation of the sugar rings themselves. While often less intense than glycosidic bond cleavages, these fragments are invaluable for determining linkage positions.

-

A-ions and X-ions: These ions result from the cleavage of two bonds within a single monosaccharide ring. For instance, a 0,2A ion indicates a cleavage across the C0-C1 and C2-C3 bonds. The presence of metal adducts, such as sodium ([M+Na]+), is known to significantly promote the formation of these diagnostic cross-ring fragments compared to protonated molecules ([M+H]+).[4][5]

-

The Fragmentation Cascade of Acetylated Chitobiose

Upon CID, the protonated per-O-acetylated N,N'-diacetylchitobiose ion ([M+H]+, m/z 679.26) undergoes a series of predictable fragmentation events. The primary cleavage occurs at the glycosidic bond, yielding a prominent B1 ion and a corresponding Y1 ion.